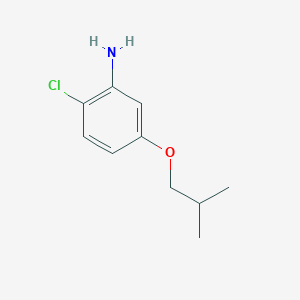
2-Chloro-5-isobutoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-isobutoxyaniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a chlorine atom at the second position and an isobutoxy group at the fifth position on the benzene ring, with an amino group attached to the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-isobutoxyaniline typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-isobutoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-isobutoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-isobutoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloroaniline: Lacks the isobutoxy group, making it less versatile in certain reactions.
5-Isobutoxyaniline: Does not have the chlorine atom, which affects its reactivity and applications.
2-Chloro-5-methoxyaniline: Similar structure but with a methoxy group instead of an isobutoxy group, leading to different chemical properties.
Uniqueness
2-Chloro-5-isobutoxyaniline is unique due to the presence of both the chlorine atom and the isobutoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and research applications.
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-chloro-5-(2-methylpropoxy)aniline |
InChI |
InChI=1S/C10H14ClNO/c1-7(2)6-13-8-3-4-9(11)10(12)5-8/h3-5,7H,6,12H2,1-2H3 |
InChI Key |
ZWELZNPBMIBQMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


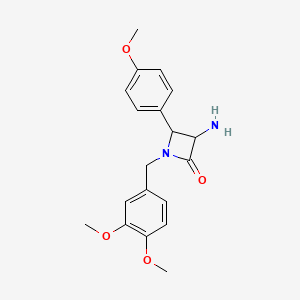

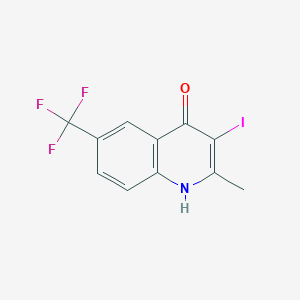

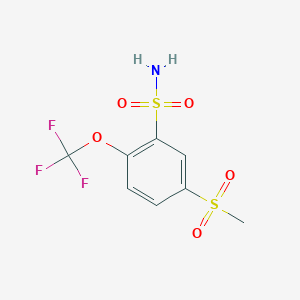


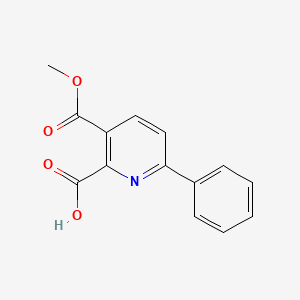
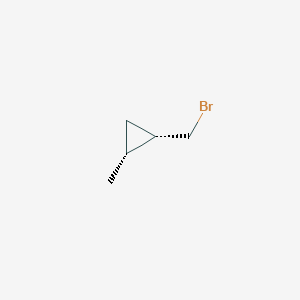
![2-Bromo-9-(4-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B12998746.png)
![5-Oxa-2-azaspiro[3.4]octan-7-one](/img/structure/B12998750.png)

![tert-Butyl 6-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12998756.png)
![5-Chloro-2-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B12998768.png)
